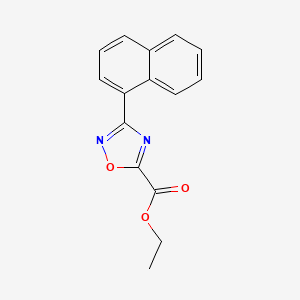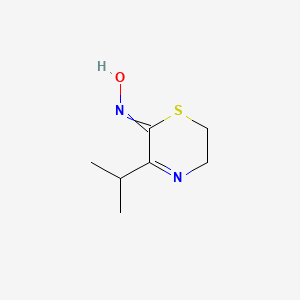![molecular formula C11H10N2O2 B8422001 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione](/img/structure/B8422001.png)
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione is a heterocyclic compound that belongs to the diazabenzoazulene family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione typically involves the use of Diels-Alder reactions. This method allows for the regioselective formation of the diazabenzoazulene framework . The reaction conditions often include the use of dienes and dienophiles under controlled temperatures and pressures to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the compound.
Wissenschaftliche Forschungsanwendungen
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, its cytotoxic effects against cancer cells are believed to result from the inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Diazaanthracene-2,9,10-trione: This compound is structurally related and also exhibits cytotoxicity against cancer cells.
1-azaanthracene-2,9,10-trione: Another related compound with improved activity over its natural counterparts.
Uniqueness
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione is unique due to its specific structural framework, which allows for distinct interactions with biological molecules and unique electronic properties. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
11-hydroxy-4,6-diazatricyclo[6.4.1.04,13]trideca-1(13),6,8,10-tetraen-5-one |
InChI |
InChI=1S/C11H10N2O2/c14-9-2-1-8-6-12-11(15)13-4-3-7(5-9)10(8)13/h1-2,6,14H,3-5H2 |
InChI-Schlüssel |
XCQNUKJIFPNTPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C3=C1CC(=CC=C3C=NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-thioacetamide](/img/structure/B8421945.png)










![6-Bromo-1-(4-chloro-phenyl)-2-oxa-bicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B8422009.png)

